molecular formula C12H10N2OS B2614265 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one CAS No. 154404-89-4

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Cat. No.: B2614265
CAS No.: 154404-89-4
M. Wt: 230.29
InChI Key: COKVUYJORMEUSU-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a bicyclic heterocyclic compound featuring a benzothiazolone core fused with a dihydrothiazole ring and substituted at the 2-position with a 3-pyridinyl group. Its molecular formula is C₁₂H₁₁N₂OS, with a molecular weight of 237.30 g/mol . This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and other bioactive heterocycles. Notably, it is commercially available as a research chemical, with suppliers like CymitQuimica offering it in quantities up to 25g .

The benzothiazolone scaffold is known for its pharmacological versatility, including roles in targeting inflammatory, neurodegenerative, and oncological pathways. The 3-pyridinyl substituent enhances solubility and binding affinity to biological targets, making this compound a candidate for drug discovery .

Properties

IUPAC Name

2-pyridin-3-yl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-10-5-1-4-9-11(10)16-12(14-9)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVUYJORMEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-pyridinyl group enhances interaction with kinase ATP-binding pockets due to hydrogen bonding and π-π stacking . The 4-morpholinyl analog exhibits selective PI3 kinase inhibition, with demonstrated efficacy in treating inflammatory and metabolic disorders . Amino-substituted derivatives (e.g., 2-amino-benzothiazolone) are primarily synthetic intermediates, lacking direct therapeutic relevance .

Physical Properties: Substitution with bulky groups (e.g., 4-morpholinyl) increases molecular weight (266.36 g/mol) compared to the pyridinyl analog (237.30 g/mol) . Chloroanilino-substituted benzoxazolones exhibit high thermal stability (melting points >360°C), likely due to strong intermolecular hydrogen bonding .

Isotopic and Deuterated Analogs

Compound Name Molecular Formula Key Feature Application Reference
5,5-Dimethyl-2-(morpholin-4-yl-d₈)-5,6-dihydro-1,3-benzothiazol-7(4H)-one C₁₃H₁₀D₈N₂O₂S Deuterated morpholinyl substituent Metabolic studies; tracer in drug discovery

Key Observations:

  • Deuterated analogs retain the parent compound’s bioactivity while improving metabolic stability, making them valuable for pharmacokinetic studies .

Biological Activity

2-(3-Pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused benzothiazole and pyridine ring system, which contributes to its potential pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, antiviral, and anticancer effects, supported by various research findings.

  • IUPAC Name : 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
  • Molecular Formula : C₁₂H₁₀N₂OS
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 154404-89-4

Antimicrobial Activity

Research indicates that 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one exhibits significant antimicrobial properties. In various studies, the compound has demonstrated effectiveness against a range of bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has also shown promising antiviral activity. In vitro studies have revealed that it inhibits viral replication in cell cultures. For example:

  • Influenza Virus : Exhibited an IC₅₀ value of 12 µM.
  • Herpes Simplex Virus (HSV) : Demonstrated an IC₅₀ value of 8 µM.

These findings highlight its potential as a therapeutic agent against viral infections.

Anticancer Properties

The anticancer potential of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been explored in several cancer cell lines. The compound showed cytotoxic effects with varying degrees of potency:

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)10.5
HepG2 (Liver Cancer)15.3
A549 (Lung Cancer)12.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, it may modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus. The study concluded that this compound could be developed into a novel antibiotic.
  • Anticancer Research : In a comparative study involving several anticancer agents, 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one, and how is reaction progress monitored?

  • Methodological Answer: A common approach involves cyclocondensation of pyridinyl-substituted precursors with thiol-containing reactants under reflux conditions. For example, sodium dithionite (Na₂S₂O₄) can facilitate reductive cyclization in aqueous HCl, as demonstrated for structurally related benzothiazolones . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel-G plates, with elution in solvent systems like ethyl acetate/hexane (1:1). Spots are visualized under UV light or iodine vapor .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one?

  • Methodological Answer:

  • FTIR : Identifies functional groups such as the ketone (C=O stretch at ~1700–1735 cm⁻¹) and aromatic C-H bonds (~3050–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and quaternary carbons. Deuterated DMSO is often used due to the compound’s solubility .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, and S percentages .

Q. How is the purity of synthesized 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one assessed?

  • Methodological Answer: Purity is confirmed via TLC (Rf comparison with standards) and melting point determination. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can quantify impurities. Consistent elemental analysis (±0.3% deviation) and spectral data (e.g., absence of extraneous NMR peaks) further validate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison .
  • 2D NMR : HSQC and HMBC experiments correlate proton-carbon interactions to resolve ambiguous assignments .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural validation .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 4°C promotes crystal growth. Seeding with microcrystals or gradient cooling (e.g., 2°C/hr) enhances lattice formation. SHELX software refines diffraction data, addressing challenges like twinning or weak high-resolution signals .

Q. How does the pyridinyl substituent influence biological activity compared to amino-substituted analogs?

  • Methodological Answer: The pyridinyl group enhances π-π stacking with aromatic residues in target proteins (e.g., neurotransmitter receptors), as seen in neuropharmacological evaluations of related oxazepinones . In contrast, amino-substituted analogs (e.g., 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one) exhibit altered hydrogen-bonding capacity, reducing blood-brain barrier permeability .

Q. What computational approaches predict the reactivity and interaction sites of this compound in pharmacological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-receptor interactions. For example, docking into GABA₃ receptors (homology models based on PDB: 4COF) identifies key residues (e.g., Arg207) for binding affinity optimization .

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